An In-depth Technical Guide on N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide and its Potential as a Phosphodiesterase 2 (PDE2) Inhibitor
An In-depth Technical Guide on N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide and its Potential as a Phosphodiesterase 2 (PDE2) Inhibitor
Disclaimer: Publicly available scientific literature and databases contain limited in-depth technical data for the specific compound N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide. While basic chemical properties are available, detailed experimental data, such as IC50 values and specific assay protocols, are not readily found. Preliminary information suggests a potential role as a phosphodiesterase 2 (PDE2) inhibitor. Therefore, this guide provides the available basic properties of the compound and presents a general overview of PDE2 inhibition, including a representative signaling pathway and a typical experimental protocol for assessing PDE2 inhibitory activity.
Basic Properties
N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide is a complex organic molecule.[1][2] Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C22H15ClN2O4 | [1] |
| Molecular Weight | 406.82 g/mol | [1] |
| CAS Number | 693288-97-0 | [1][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O | [1] |
| InChI Key | UFOUABRZSDGGAZ-UHFFFAOYSA-N |
Potential Mechanism of Action: Phosphodiesterase 2 (PDE2) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] The PDE2 family, specifically PDE2A, is unique in that it is allosterically activated by cGMP, which increases its hydrolysis of cAMP.[4] By inhibiting PDE2, the degradation of cAMP is reduced, leading to an increase in its intracellular concentration. This can have various downstream effects depending on the cell type and the specific signaling pathways involved.
The following diagram illustrates a simplified, representative signaling pathway involving PDE2. In this pathway, the activation of receptors leads to the production of cGMP, which in turn activates PDE2, leading to the breakdown of cAMP. An inhibitor of PDE2 would block this breakdown, thus potentiating cAMP-mediated signaling.
Experimental Protocols
Due to the absence of specific experimental data for the compound , a general protocol for a phosphodiesterase activity assay is provided below. This type of assay is commonly used to screen for and characterize PDE inhibitors.
This protocol is based on a multi-step enzymatic reaction that results in a quantifiable color change.
Principle:
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A PDE enzyme hydrolyzes its specific cyclic nucleotide substrate (cAMP or cGMP) to the corresponding 5'-monophosphate (5'-AMP or 5'-GMP).
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A 5'-nucleotidase enzyme is then added, which hydrolyzes the 5'-monophosphate to a nucleoside and inorganic phosphate.
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The amount of inorganic phosphate produced is quantified using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.
Materials:
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Purified PDE2 enzyme
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cAMP substrate
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5'-Nucleotidase
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Assay Buffer (e.g., Tris-HCl based buffer with MgCl2)
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Test compound (dissolved in a suitable solvent, e.g., DMSO)
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Positive control inhibitor (e.g., IBMX)
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Malachite green reagent
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96-well microplate
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Microplate reader
Procedure:
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Reagent Preparation: Prepare working solutions of the PDE2 enzyme, cAMP substrate, and 5'-nucleotidase in assay buffer at the desired concentrations.
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Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for a no-inhibitor control (vehicle only) and a positive control inhibitor.
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Enzyme Addition: Add the diluted PDE2 enzyme to all wells except for the negative control wells.
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Initiation of Reaction: Start the reaction by adding the cAMP substrate to all wells.
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
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5'-Nucleotidase Addition: Add the 5'-nucleotidase to each well to convert the 5'-AMP to phosphate. Incubate for a further period (e.g., 20-30 minutes).
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Color Development: Stop the reaction and initiate color development by adding the malachite green reagent to all wells. Allow the color to stabilize for approximately 20-30 minutes.
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Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 620-650 nm).
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Data Analysis: Calculate the percentage of PDE2 inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the general workflow for screening a compound for PDE inhibitory activity.
Conclusion
While N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide has been synthesized and cataloged, there is a notable lack of detailed biological and pharmacological data in the public domain. The potential for this compound to act as a PDE2 inhibitor remains to be experimentally validated and characterized. The information and protocols provided in this guide are intended to serve as a general framework for the potential investigation of this and similar compounds as modulators of phosphodiesterase activity. Further research is necessary to elucidate the specific biological activities and therapeutic potential of this molecule.
